4-(Trifluoromethyl)phenyl methanesulfonate

Nucleophilic Aromatic Substitution Mechanistic Analysis Leaving Group Effects

Standard aryl sulfonates often yield elimination byproducts in nucleophilic substitutions, increasing purification burden. This para-CF3-substituted mesylate ensures exclusive substitution pathways and predictable electronic profiles (Hammett σp = +0.33). - **Mechanistic purity**: Eliminates elimination side reactions vs p-nitrophenyl analogs - **Kinetic control**: Li⁺ inhibits, K⁺ catalyzes alkali-metal ethoxide reactions - **Intermediate activation**: Optimized over tosylate (σp +0.29) or triflate (σp +0.47) for selectivity

Molecular Formula C8H7F3O3S
Molecular Weight 240.2
CAS No. 37903-93-8
Cat. No. B2803453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenyl methanesulfonate
CAS37903-93-8
Molecular FormulaC8H7F3O3S
Molecular Weight240.2
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
InChIKeyUSSPAXCYRHZSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenyl methanesulfonate: Chemical Identity & Properties


4-(Trifluoromethyl)phenyl methanesulfonate (CAS 37903-93-8) is an aryl sulfonate ester characterized by a para-trifluoromethyl substituent on the phenyl ring and a methanesulfonate leaving group. It has a molecular formula of C8H7F3O3S and a molecular weight of 240.20 g/mol . The compound is typically supplied at a purity of ≥95% . As an activated aryl electrophile, it participates in nucleophilic aromatic substitution and cross-coupling reactions, where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring [1].

Nucleophilic Aromatic Substitution

Activated aryl electrophile for SNAr workflows

Cross-Coupling Compatible

Electron-deficient aryl partner with CF3 activation

Enhanced Electrophilicity

para-CF3 substituent increases ring electrophilicity

4-(Trifluoromethyl)phenyl methanesulfonate: Not Replaceable by Generics


Generic substitution of 4-(trifluoromethyl)phenyl methanesulfonate with other aryl sulfonates (e.g., tosylates, unsubstituted mesylates, or nitro-substituted analogs) is not scientifically justifiable due to profound differences in reaction mechanism, leaving group ability, and metal-ion catalysis profiles. The para-trifluoromethyl group fundamentally alters the electronic landscape of the aromatic ring, shifting the reaction pathway from elimination to exclusive substitution in nucleophilic displacements [1]. Furthermore, the mesylate leaving group exhibits distinct Hammett substituent constants and metal-ion rate dependencies compared to triflate or tosylate analogs, directly impacting reaction kinetics and selectivity [2]. These compound-specific characteristics mandate that procurement and process development rely on verified, quantitative differentiation rather than class-based assumptions.

p-Nitro-substituted aryl sulfonates may favor elimination over substitution, altering product distribution.

Mesylate leaving group electronic profile differs from tosylate and triflate, affecting reaction rates.

Alkali-metal counterion effects are specific to mesylate, complicating direct methodological transfer from other sulfonates.

4-(Trifluoromethyl)phenyl methanesulfonate: Differentiation Evidence


Exclusive Substitution over Elimination

In a direct comparative study with p-nitrophenyl methanesulfonate, the p-trifluoromethyl-substituted ester reacts solely by a nucleophilic substitution pathway, whereas the p-nitro analog undergoes predominant elimination via a sulfene intermediate [1]. This mechanistic divergence is critical for reaction design and impurity control.

Mechanistic Pathway
Head-to-head
Exclusive nucleophilic substitution vs. p-nitrophenyl analog — predominant elimination (Elcb-type).
Supports predictable substitution product formation.
Anhydrous ethanol, 25 °C
Nucleophilic Aromatic Substitution Mechanistic Analysis Leaving Group Effects

Mesylate Leaving Group: Hammett σp Values

The electron-withdrawing capacity of the methanesulfonate group (σp = +0.33) is intermediate between tosylate (σp = +0.29) and triflate (σp = +0.47) [1]. This quantitative ranking directly correlates with leaving group ability and provides a rational basis for selecting the optimal electrophile for a given transformation.

Electronic Parameter (σp)
Class-level inference
Mesylate σp = +0.33; Tosylate +0.29; Triflate +0.47
Mesylate offers intermediate electrophilicity for reactivity tuning.
Derived from benzoic acid titration data
Linear Free Energy Relationships Leaving Group Ability Electronic Effects

Alkali-Metal Ion Catalysis Rate Order

Kinetic studies reveal that the observed rate constants for the reaction of 4-(trifluoromethyl)phenyl methanesulfonate with alkali-metal ethoxides follow the order LiOEt < EtO⁻ < NaOEt < CsOEt < KOEt . This ordering mirrors that of p-nitrophenyl benzenesulfonate, indicating a similar transition-state charge delocalization pattern, but contrasts with the inverted ordering seen for p-nitrophenyl diphenylphosphinate .

Counterion Rate Order
Cross-study comparable
Rate order: Li⁺ < EtO⁻ < Na⁺ < Cs⁺ < K⁺
Counterion selection may modulate reaction rate.
Anhydrous ethanol, 25 °C. Requires validation in target system.
Ion-Pair Catalysis Nucleophilic Displacement Kinetic Analysis

4-(Trifluoromethyl)phenyl methanesulfonate: Application Scenarios


Defined Substitution Pathways

In nucleophilic aromatic substitution reactions where elimination byproducts must be strictly avoided, 4-(trifluoromethyl)phenyl methanesulfonate is the preferred electrophile over nitro-substituted analogs. As demonstrated, it undergoes exclusive substitution with ethoxide, whereas the corresponding p-nitrophenyl ester yields elimination products [1]. This mechanistic purity reduces purification burden and improves process mass intensity.

Alkali-Metal Counterion Tuning

The distinct rate ordering for alkali-metal ethoxide reactions (Li⁺ inhibits, K⁺ catalyzes most strongly) allows process chemists to modulate reaction kinetics by counterion selection . This level of control is not universally applicable across all aryl sulfonates and represents a specific advantage for kinetic optimization and scale-up.

Electrophile Selection via Electronic Parameters

When balancing reactivity and selectivity in cross-coupling or substitution reactions, the intermediate Hammett σp value of the mesylate group (+0.33) provides a predictable electronic profile [2]. This allows for rational selection over tosylate (less activating, +0.29) or triflate (more activating, +0.47), minimizing unwanted side reactions while maintaining sufficient electrophilicity.

Application
Selection Property
Validation Focus
Substitution-dominant NAr reactions
Mechanistic purity (substitution vs elimination)
Product distribution confirmation under target conditions
Counterion-mediated kinetic tuning
Alkali-metal ion rate enhancement profile
Kinetic profiling with chosen counterion
Electrophilicity-driven reagent selection
Mesylate electronic parameter relative to tosylate/triflate
Reactivity-selectivity balance in specific transformation

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